Compound Description: Centhaquin is a centrally acting antihypertensive agent. Studies in various animal models indicate that its hypotensive effect is not attributed to a depression of cardiac contractility. []
Relevance: Centhaquin shares a structural resemblance to N-(3-Methylphenyl)-2-(4-phenyl-1-piperazinyl)acetamide, particularly in the presence of the 3-methylphenyl-piperazine moiety. The key difference lies in the replacement of the acetamide group with a quinoline ring linked via an ethyl chain in Centhaquin. []
Compound Description: NAPMA demonstrates significant inhibitory effects on osteoclast differentiation, crucial for bone resorption. [] It achieves this by downregulating the expression of osteoclast-specific markers such as c-Fos, NFATc1, DC-STAMP, cathepsin K, and MMP-9 at both the transcript and protein levels. [] This action effectively reduces bone resorption and protects against ovariectomy-induced bone loss, making NAPMA a potential therapeutic candidate for osteoporosis and related bone diseases. []
Relevance: Both NAPMA and N-(3-Methylphenyl)-2-(4-phenyl-1-piperazinyl)acetamide share a core structure incorporating a piperazine ring linked to an acetamide group. [] The distinctions arise from the substitutions on the piperazine and acetamide moieties. NAPMA features an acetyl group attached to the piperazine nitrogen and a 3-methylphenoxy group on the acetamide, contrasting with the phenyl group on the piperazine and the 3-methylphenyl group on the acetamide in N-(3-Methylphenyl)-2-(4-phenyl-1-piperazinyl)acetamide. []
Compound Description: PPOAC-Bz exhibits a strong inhibitory effect on osteoclastogenesis, making it a potential therapeutic agent for bone diseases linked to excessive bone resorption. [] Its mechanism of action involves altering the mRNA expression of osteoclast-specific marker genes and blocking mature osteoclast formation. [] This inhibitory action subsequently suppresses F-actin belt formation and bone resorption activity in vitro. [] Furthermore, PPOAC-Bz has demonstrated efficacy in preventing OVX-induced bone loss in vivo. []
Relevance: Structurally, PPOAC-Bz and N-(3-Methylphenyl)-2-(4-phenyl-1-piperazinyl)acetamide share a common scaffold of a piperazine ring linked to an acetamide group. [] Variations are observed in the substitutions on this core structure. PPOAC-Bz is characterized by a benzoyl group on the piperazine nitrogen and a 4-chlorophenoxy group on the acetamide, in contrast to the phenyl group on the piperazine and the 3-methylphenyl group on the acetamide found in N-(3-Methylphenyl)-2-(4-phenyl-1-piperazinyl)acetamide. []
Compound Description: PPOA-N-Ac-2-Cl displays significant dose-dependent inhibition of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cell formation from bone marrow-derived macrophages. [] This inhibition is achieved without inducing notable cytotoxicity. [] PPOA-N-Ac-2-Cl exerts its effects by impacting the expression of osteoclast-specific marker genes, including TRAF6, c-fos, DC-STAMP, NFATc1, MMP9, CtsK, and TRAP (Acp5) during RANKL-mediated osteoclastogenesis. [] It also significantly reduces the protein levels of CtsK, a protease crucial for bone resorption. [] As a result, bone resorption activity and F-actin ring formation are diminished in the presence of PPOA-N-Ac-2-Cl. [] This inhibitory profile suggests PPOA-N-Ac-2-Cl as a potential therapeutic candidate for bone diseases associated with excessive osteoclast activity. []
Relevance: PPOA-N-Ac-2-Cl and N-(3-Methylphenyl)-2-(4-phenyl-1-piperazinyl)acetamide exhibit structural similarities in their shared scaffold of a piperazine ring connected to an acetamide group. [] The differences lie in the specific substituents attached to this core. PPOA-N-Ac-2-Cl possesses an acetyl group on the piperazine nitrogen and a 2-chlorophenoxy group on the acetamide. [] This contrasts with N-(3-Methylphenyl)-2-(4-phenyl-1-piperazinyl)acetamide, which features a phenyl group on the piperazine and a 3-methylphenyl group on the acetamide. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.